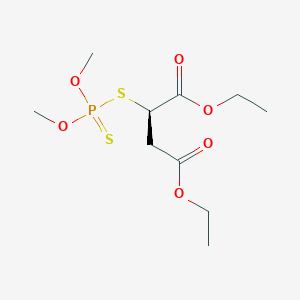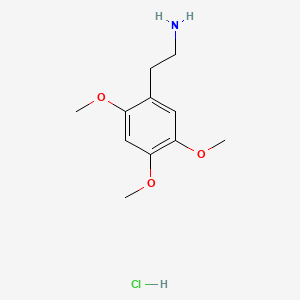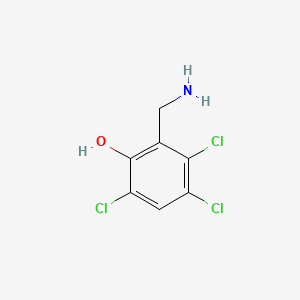
8-Chloro-2-dibenzofuranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-chlorodibenzofuran is an organochlorine compound and a member of dibenzofurans.
Applications De Recherche Scientifique
Tissue Sulfhydryl Groups
A study by Ellman (1959) explored a water-soluble aromatic disulfide for determining sulfhydryl groups, which can be useful for biological materials.
Borabenzene Derivatives
Research by Zheng and Herberich (2000) discusses the synthesis of borabenzene derivatives, providing insights into the applications of related compounds.
Neurotropic and Psychotropic Agents
Ueda et al. (1978) conducted a study on compounds related to 8-Chloro-2-dibenzofuranol, suggesting their potential as neuroleptics (Ueda, Sato, Maeno, & Umio, 1978).
Environmental Generation and Degradation
Crosby, Moilanen, and Wong (1973) explored the environmental generation and degradation of dibenzodioxins and dibenzofurans, chemicals closely related to this compound (Crosby, Moilanen, & Wong, 1973).
Molecular Elevators
Badjić et al. (2006) investigated mechanically interlocked molecules incorporating features of pH-switchable rotaxanes, which is relevant to the study of complex molecular systems (Badjić, Ronconi, Stoddart, Balzani, Silvi, & Credi, 2006).
Azole Antifungal Agents
RaneDinanath et al. (1988) synthesized a new class of azole antifungal agents, showcasing the potential of this compound derivatives in medicinal chemistry (RaneDinanath, Pike, Puar, Wright, & McPhail, 1988).
Chlorination by Copper (II) Chloride
Ryu, Mulholland, and Chu (2003) explored the chlorination of dibenzofuran vapor by copper (II) chloride, contributing to the understanding of environmental transformations of related compounds (Ryu, Mulholland, & Chu, 2003).
Propriétés
Numéro CAS |
74423-73-7 |
|---|---|
Formule moléculaire |
C12H7ClO2 |
Poids moléculaire |
218.63 g/mol |
Nom IUPAC |
8-chlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,14H |
Clé InChI |
AQUURYCVTGVYBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Autres numéros CAS |
74423-73-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




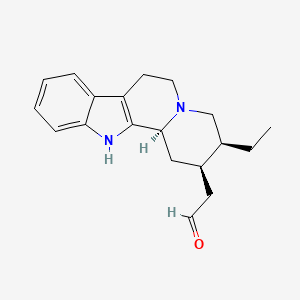
![(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1253471.png)
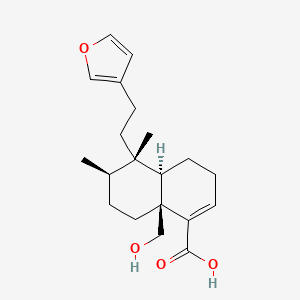

![(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid](/img/structure/B1253475.png)
![1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1253476.png)
![3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B1253477.png)
![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)
![methyl (1R,15R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B1253484.png)
